rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans
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Overview
Description
rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans: is a chiral compound with significant interest in medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine ring substituted with a propane-1-sulfinyl group and a hydroxyl group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Sulfinyl Group: The propane-1-sulfinyl group is introduced via sulfoxidation reactions, often using reagents like sulfinyl chlorides or sulfoxides under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization, sulfoxidation, and hydroxylation steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Ethers and Esters: Formed through substitution reactions.
Scientific Research Applications
rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans: has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: Investigated for its potential effects on enzyme activity and receptor binding.
Industrial Chemistry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol: Lacks the hydrochloride component.
(3S,4S)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans: Stereoisomer with different biological activity.
Uniqueness
Chirality: The specific (3R,4R) configuration imparts unique biological properties.
Sulfinyl Group: The presence of the sulfinyl group distinguishes it from other pyrrolidine derivatives, influencing its reactivity and interactions.
Properties
CAS No. |
2490355-57-0 |
---|---|
Molecular Formula |
C7H16ClNO2S |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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